H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH

Catalog No.
S12862198
CAS No.
M.F
C60H90N18O17
M. Wt
1335.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-...

Product Name

H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

Molecular Formula

C60H90N18O17

Molecular Weight

1335.5 g/mol

InChI

InChI=1S/C60H90N18O17/c1-30(2)22-41(54(89)69-32(4)49(84)77-45(28-80)59(94)95)76-58(93)47(34(6)81)78-50(85)33(5)68-52(87)39(18-13-21-66-60(63)64)71-48(83)31(3)70-55(90)42(23-35-14-9-7-10-15-35)74-53(88)40(19-20-46(62)82)72-57(92)44(25-37-26-65-29-67-37)75-56(91)43(73-51(86)38(61)27-79)24-36-16-11-8-12-17-36/h7-12,14-17,26,29-34,38-45,47,79-81H,13,18-25,27-28,61H2,1-6H3,(H2,62,82)(H,65,67)(H,68,87)(H,69,89)(H,70,90)(H,71,83)(H,72,92)(H,73,86)(H,74,88)(H,75,91)(H,76,93)(H,77,84)(H,78,85)(H,94,95)(H4,63,64,66)/t31-,32-,33-,34+,38-,39-,40-,41-,42-,43-,44-,45-,47-/m0/s1

InChI Key

OESNJIQESULMGZ-FAHRUCGCSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)N)O

The compound H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH is a synthetic peptide consisting of 13 amino acids. Its structure includes the amino acids serine, phenylalanine, histidine, glutamine, alanine, arginine, threonine, leucine, and another serine. This peptide is notable for its potential biological activities and applications in various fields such as biochemistry and pharmacology. The sequence of amino acids contributes to its unique properties and functions, which may include roles in signaling pathways or interactions with specific receptors.

The chemical reactivity of H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH can be influenced by the functional groups present in its amino acid residues. For instance:

  • Hydrolysis: Peptides can undergo hydrolysis in the presence of water and enzymes (like peptidases), breaking down into their constituent amino acids.
  • Peptide Bond Formation: The compound can participate in reactions to form new peptide bonds with other amino acids or peptides under appropriate conditions (e.g., using coupling agents).
  • Modification Reactions: The side chains of certain amino acids (like histidine and arginine) can undergo modifications such as phosphorylation or methylation, affecting their biological activity.

Research indicates that peptides similar to H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH may exhibit various biological activities including:

  • Antimicrobial Activity: Certain peptides have been shown to possess antimicrobial properties.
  • Neuroprotective Effects: Some sequences have been implicated in neuroprotection and may play a role in cognitive functions.
  • Hormonal Activity: Peptides often act as hormones or signaling molecules, influencing physiological processes such as metabolism and immune responses.

The synthesis of H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH can be achieved through several methods:

  • Solid-phase Peptide Synthesis (SPPS): This is a widely used method where the peptide is assembled on a solid support. Each amino acid is sequentially added to the growing chain.
  • Liquid-phase Synthesis: Involves synthesizing peptides in solution, allowing for easier purification but often requiring more complex reaction conditions.
  • Enzymatic Synthesis: Utilizing enzymes to facilitate the formation of peptide bonds under mild conditions.

H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH has potential applications in:

  • Pharmaceuticals: As a candidate for drug development targeting specific diseases or conditions due to its biological activity.
  • Biotechnology: Used in research for understanding protein interactions and functions.
  • Cosmetics: Certain peptides are incorporated into skincare products for their beneficial effects on skin health.

Interaction studies involving H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH focus on its binding affinity with various receptors or proteins. These studies may include:

  • Receptor Binding Assays: To determine how effectively the peptide binds to specific cellular receptors.
  • In vitro Studies: Assessing the biological effects of the peptide on cell lines or tissues.
  • Molecular Docking Studies: Computational approaches to predict how the peptide interacts at a molecular level with target proteins.

Similar compounds include various peptides that share some amino acid sequences or structures. Here are some examples:

Compound NameSequenceUnique Features
H-Gly-Phe-HisGlycine - Phenylalanine - HistidineKnown for neuroprotective properties
H-Val-Leu-GlnValine - Leucine - GlutamineExhibits strong immunomodulatory effects
H-Trp-Asp-TyrTryptophan - Aspartic Acid - TyrosineInvolved in neurotransmitter signaling
H-Lys-Met-GlyLysine - Methionine - GlycineImportant in protein synthesis

These compounds highlight the uniqueness of H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH through its specific sequence and potential activities that may differ from others due to variations in amino acid composition and arrangement.

XLogP3

-6.6

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

20

Exact Mass

1334.67313347 g/mol

Monoisotopic Mass

1334.67313347 g/mol

Heavy Atom Count

95

Dates

Modify: 2024-08-10

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